![molecular formula C19H22N4O2S B7185514 6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7185514.png)
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one
Description
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzimidazole core, a piperidine ring, and a thiazole moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-11-12(2)26-17(20-11)14-5-4-8-23(10-14)18(24)13-6-7-16-15(9-13)21-19(25)22(16)3/h6-7,9,14H,4-5,8,10H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKISULKGFKXDDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N(C(=O)N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine and thiazole rings. Key reagents used in these steps include various amines, thioamides, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one
- 6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazole
Uniqueness
6-[3-(4,5-dimethyl-1,3-thiazol-2-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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